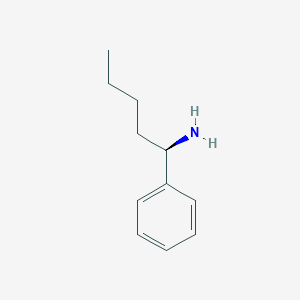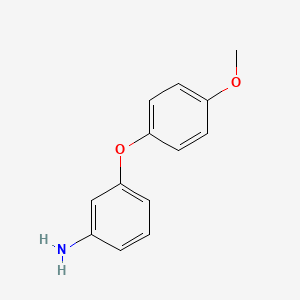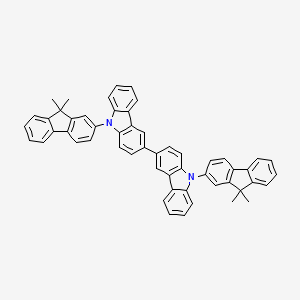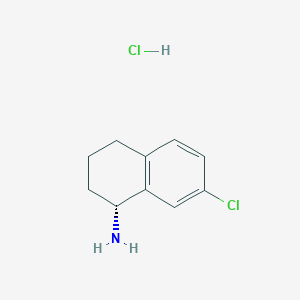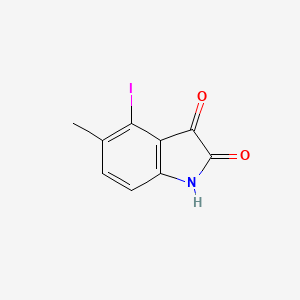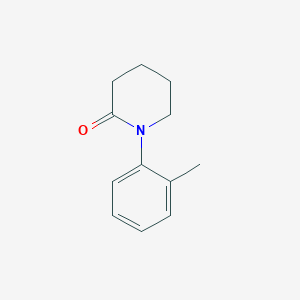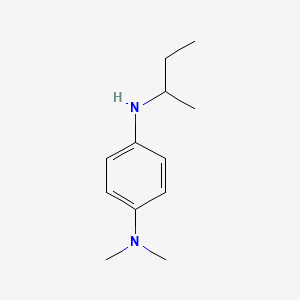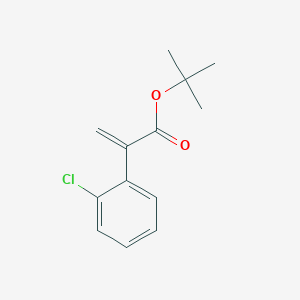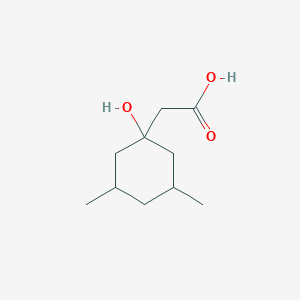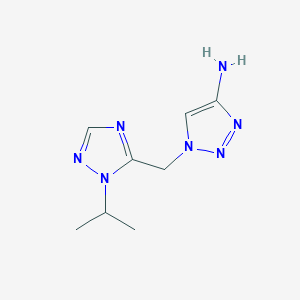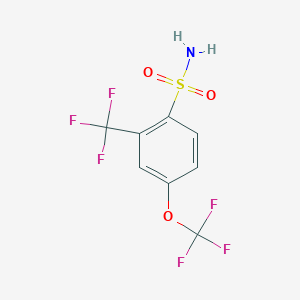
4-(Trifluoromethoxy)-2-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide is a compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a benzene ring, along with a sulfonamide group.
Vorbereitungsmethoden
One common synthetic route involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, such as the presence of radical initiators and appropriate solvents.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Biology: It can be used as a probe or reagent in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The sulfonamide group can further contribute to the compound’s overall biological activity by interacting with specific amino acid residues in the target proteins.
Vergleich Mit ähnlichen Verbindungen
4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzenesulfonamide: This compound lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
N-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide: This compound has a methyl group attached to the nitrogen atom of the sulfonamide group, which can influence its reactivity and applications.
The presence of both trifluoromethoxy and trifluoromethyl groups in 4-(trifluoromethoxy)-2-(trifluoromethyl)benzene-1-sulfonamide makes it unique and potentially more versatile in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H5F6NO3S |
|---|---|
Molekulargewicht |
309.19 g/mol |
IUPAC-Name |
4-(trifluoromethoxy)-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H5F6NO3S/c9-7(10,11)5-3-4(18-8(12,13)14)1-2-6(5)19(15,16)17/h1-3H,(H2,15,16,17) |
InChI-Schlüssel |
ADIFSCPXADNIAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


